Bienvenue dans la boutique en ligne BenchChem!

ly 231617

neuroprotection pharmacokinetics blood-brain barrier

LY 231617, the hydrochloride salt of 2,6‑bis(1,1‑dimethylethyl)-4-[[(1‑ethyl)amino]methyl]phenol, is a hindered phenolic antioxidant designed to cross the blood‑brain barrier and suppress lipid peroxidation. First disclosed by Eli Lilly, it has demonstrated robust neuroprotection in multiple in vivo models of global and focal cerebral ischemia when dosed orally or intravenously.

Molecular Formula C17H30ClNO
Molecular Weight 299.9 g/mol
CAS No. 141545-89-3
Cat. No. B109582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namely 231617
CAS141545-89-3
Synonyms2,6-bis(1,1-dimethylethyl)-4-(((1-ethyl)amino)methyl)phenol
LY 231617
LY 231617, hydrochloride salt
LY 231617, nitrate salt
LY-231617
LY231617
Molecular FormulaC17H30ClNO
Molecular Weight299.9 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl
InChIInChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H
InChIKeySIWZKGFBUXQFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY 231617 (CAS 141545-89-3) – A Blood-Brain Barrier-Penetrant Phenolic Antioxidant for Ischemia Research


LY 231617, the hydrochloride salt of 2,6‑bis(1,1‑dimethylethyl)-4-[[(1‑ethyl)amino]methyl]phenol, is a hindered phenolic antioxidant designed to cross the blood‑brain barrier and suppress lipid peroxidation [1]. First disclosed by Eli Lilly, it has demonstrated robust neuroprotection in multiple in vivo models of global and focal cerebral ischemia when dosed orally or intravenously [2]. Its favourable brain partition, rapid distribution, and ability to prevent late‑phase NF‑κB activation differentiate it from many other small‑molecule antioxidants that fail to achieve therapeutic brain concentrations [3].

Why Closely Related Antioxidants Cannot Simply Replace LY 231617 in Ischemia‑Neuroprotection Protocols


Many hindered phenols (e.g., BHT) and radical‑trapping agents (e.g., NXY‑059) share antioxidant mechanisms, yet their neuroprotective outcomes diverge sharply because brain exposure rather than in‑vitro potency is the rate‑limiting factor for in vivo efficacy [1]. LY 231617 achieves brain tissue levels of ~45 µg g⁻¹ (~150 nmol g⁻¹) under dosing regimens that produce >75 % histological protection, whereas NXY‑059 yields cortical concentrations of only ~6 nmol g⁻¹ [2]. The ethylaminomethyl substituent of LY 231617 confers sufficient lipophilicity and moderate basicity to promote membrane partitioning and lysosomal accumulation, which is not replicated by the simple tert‑butyl‑substituted phenol BHT [3]. Consequently, substitution with a generic antioxidant that lacks this pharmacokinetic profile risks losing the reproducible neuroprotection seen with LY 231617.

Quantitative Comparator Evidence for LY 231617 (CAS 141545‑89‑3) vs. Alternative Antioxidants


Brain Tissue Exposure of LY 231617 Exceeds That of NXY‑059 by ~24-Fold Under Neuroprotective Dosing

LY 231617 yields a brain tissue concentration of approximately 45 µg g⁻¹ (~150 nmol g⁻¹) when administered at doses that afford >75 % reduction in hippocampal CA1 damage [1]. In contrast, NXY‑059, a nitrone radical scavenger that also targets cerebral ischemia, achieves a cortical concentration of only 6.14 ± 2.18 nmol g⁻¹ in the rat permanent MCAO model [2]. This represents a ~24‑fold higher brain parenchymal exposure for LY 231617.

neuroprotection pharmacokinetics blood-brain barrier

Hippocampal CA1 Neuronal Survival After Global Ischemia: LY 231617 vs. Vehicle Control

In rats subjected to 30 min four‑vessel occlusion (4‑VO), oral LY 231617 (50 mg kg⁻¹, 30 min pre‑ischemia) reduced hippocampal CA1 and striatal damage by >75 % (p < 0.0001) [1]. When given i.v. beginning 30 min after ischemia, damage was reduced by ~50 % in one experiment and ~41 % in a second (p < 0.02) [1]. Neuronal counts at 72 h post‑ischemia confirmed robust preservation: 294 ± 35 neurons mm⁻¹ in LY 231617‑treated rats vs. 16 ± 7 neurons mm⁻¹ in vehicle‑treated controls (p < 0.02) [2].

global cerebral ischemia hippocampal protection CA1 neurons

Somatosensory Evoked Potential Recovery: LY 231617 vs. Vehicle in a Canine Global Ischemia Model

In beagle dogs subjected to 13 min complete global cerebral ischemia, LY 231617 (10 mg kg⁻¹ bolus + 5 mg kg⁻¹ h⁻¹ infusion) significantly enhanced recovery of somatosensory evoked potential (SEP) amplitude compared with vehicle. SEP amplitude recovered to 86 % ± 12 % of baseline at 240 min reperfusion vs. 49 % ± 14 % in controls (p < 0.05) [1].

electrophysiology global cerebral ischemia functional recovery

Spatial Learning Preservation: LY 231617 vs. the AMPA Antagonist GYKI 52466

In the Morris water maze following 20 min global ischemia (4‑VO), both LY 231617 (20 mg kg⁻¹ i.p.) and GYKI 52466 (30 mg kg⁻¹) reduced the ischemia‑induced increase in swim distance [1]. However, only LY 231617 additionally preserved spatial memory, as evidenced by minimizing the ischemia‑induced reduction in time spent in the target quadrant during the probe trial [1]. Histological correlation confirmed that hippocampal CA1 damage was strongly associated with swim distance (r = 0.88, p < 0.001) [1].

spatial learning Morris water maze global ischemia

Lipid Peroxidation Inhibition Potency and Membrane Site of Action

LY 231617 inhibits iron‑dependent lipid peroxidation with an IC₅₀ of 22 µM [1]. Mechanistic studies demonstrate that its cytoprotection against H₂O₂ toxicity is accompanied by parallel reductions in 8‑isoprostane (a lipid peroxidation marker) without altering cellular glutathione, consistent with a membrane‑restricted antioxidant mechanism [2]. This profile distinguishes LY 231617 from thiol‑based antioxidants (e.g., N‑acetylcysteine) that act primarily through glutathione augmentation [3].

lipid peroxidation antioxidant mechanism of action

Research and Industrial Application Scenarios Where LY 231617 Provides Definitive Advantage


Preclinical Global Cerebral Ischemia Studies Requiring Robust CA1 Histological Protection

When a strong positive control is needed to benchmark novel neuroprotective agents in the rat 4‑VO model, LY 231617 at 50 mg kg⁻¹ p.o. delivers >75 % reduction in hippocampal CA1 damage and an 18‑fold increase in CA1 neuronal count relative to vehicle [1]. Its reproducible effect size makes it suitable for inclusion as a reference compound in multi‑arm preclinical stroke efficacy trials.

Electrophysiological Recovery Assessment in Large-Animal Ischemia Models

For laboratories utilizing canine or porcine global ischemia models with somatosensory evoked potential readouts, LY 231617 (10 mg kg⁻¹ bolus + 5 mg kg⁻¹ h⁻¹ infusion) restores SEP amplitude to ~86 % of baseline, significantly outperforming vehicle (49 %) [2]. This protocol is directly adaptable to studies evaluating interventions that aim to preserve cerebral electrical function post‑cardiac arrest.

Behavioral Neuroscience Studies Targeting Memory Preservation After Ischemia

Investigators employing the Morris water maze to assess cognitive outcomes after transient forebrain ischemia can use LY 231617 (20 mg kg⁻¹ i.p.) as a tool that preserves both spatial learning and reference memory, whereas compounds such as GYKI 52466 only improve swim distance without rescuing probe‑trial performance [3]. This duality makes LY 231617 uniquely suited for studies dissociating learning from memory recovery pathways.

Brain-Penetrant Antioxidant Comparator for CNS Drug Discovery Programs

In screening campaigns where brain exposure is a critical selection criterion, LY 231617 serves as a validated brain‑penetrant antioxidant benchmark achieving ~45 µg g⁻¹ brain tissue levels under neuroprotective dosing [4]. Its ~24‑fold brain‑to‑plasma distribution advantage over NXY‑059 [5] provides a quantitative yardstick for evaluating the CNS penetration of novel antioxidant candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ly 231617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.